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Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B1673072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-63533054, a potent and

selective agonist for the G protein-coupled receptor 139 (GPR139). This document

consolidates key quantitative data, details experimental methodologies, and visualizes the

underlying signaling pathways to support further research and development efforts targeting

this orphan receptor.

Core Compound Characteristics
JNJ-63533054 is a small molecule, orally bioavailable, and brain-penetrant agonist of GPR139.

[1][2] Its chemical name is 3-Chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide.[3]

The compound is highly selective for GPR139 over a broad panel of other GPCRs, ion

channels, and transporters, making it a valuable tool for elucidating the physiological roles of

this receptor.[1][3]

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative parameters of JNJ-
63533054.

Table 1: In Vitro Potency and Affinity of JNJ-63533054
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Species Assay Type Parameter Value (nM)

Human Calcium Mobilization EC₅₀ 16

Human GTPγS Binding EC₅₀ 17

Human
Radioligand Binding

([³H]JNJ-63533054)
Kₑ 10

Rat Calcium Mobilization EC₅₀ 63

Rat
Radioligand Binding

([³H]JNJ-63533054)
Kₑ 32

Mouse Calcium Mobilization EC₅₀ 28

Mouse
Radioligand Binding

([³H]JNJ-63533054)
Kₑ 23

Zebrafish - EC₅₀ 3.91

Table 2: In Vivo Pharmacokinetic Properties of JNJ-
63533054 in Rats

Administration
Route

Dose Parameter Value

Intravenous (IV) 1 mg/kg Clearance 53 mL/min/kg

Intravenous (IV) 1 mg/kg Half-life (t₁/₂) 2.5 hours

Oral (PO) 5 mg/kg
Maximum

Concentration (Cₘₐₓ)
317 ng/mL (~1 µM)

Oral (PO) 5 mg/kg
Brain to Plasma Ratio

(b/p)
1.2

GPR139 Signaling Pathways
Activation of GPR139 by JNJ-63533054 primarily initiates signaling through the Gq/11

pathway. This receptor can also couple with Gi/o proteins, although the downstream effects

appear to be predominantly mediated by Gq/11. The activation of Gq/11 leads to a cascade of
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intracellular events, including calcium mobilization, which is a hallmark of this pathway.

Furthermore, GPR139 signaling can modulate the activity of other receptor systems, such as

the µ-opioid receptor (MOR), by influencing common downstream effectors like adenylyl

cyclase and G protein-coupled inwardly rectifying potassium (GIRK) channels.
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Caption: GPR139 signaling cascade initiated by JNJ-63533054.

Experimental Protocols
This section outlines the methodologies for key experiments used to characterize JNJ-
63533054.

In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency of GPR139 agonists.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse

GPR139.

Reagents:

JNJ-63533054 stock solution (typically in DMSO).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a commercially

available kit like CalFluxVTN).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Protocol:

Plate the GPR139-expressing HEK293 cells in a 96- or 384-well black-walled, clear-

bottom plate and culture overnight.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

This typically involves incubation for 1 hour at 37°C.

Prepare serial dilutions of JNJ-63533054 in the assay buffer.

Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline

fluorescence.

Add the JNJ-63533054 dilutions to the cells and continuously record the fluorescence

signal for a defined period (e.g., 180 seconds).

The increase in fluorescence intensity corresponds to the intracellular calcium

concentration.

Calculate the EC₅₀ value by plotting the peak fluorescence response against the logarithm

of the agonist concentration and fitting the data to a four-parameter logistic equation.

Plate GPR139-HEK293 cells

Load cells with
calcium-sensitive dye

Measure baseline
fluorescence

Prepare JNJ-63533054
serial dilutions

Add JNJ-63533054 and
record fluorescence

Analyze data and
calculate EC₅₀
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Caption: Workflow for the in vitro calcium mobilization assay.

In Vivo Pharmacokinetic and Brain Penetration Studies
These studies are crucial for assessing the drug-like properties of JNJ-63533054.

Animal Models: Male Sprague-Dawley rats or C57BL/6 mice.

Drug Formulation: For oral administration, JNJ-63533054 is typically prepared as a

suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.

Protocol:

Administer JNJ-63533054 to the animals via the desired route (e.g., oral gavage or

intravenous injection).

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), euthanize a cohort of

animals.

Collect blood samples (via cardiac puncture) and harvest the brains.

Process the blood to obtain plasma.

Homogenize the brain tissue.

Extract JNJ-63533054 from the plasma and brain homogenates.

Quantify the concentration of JNJ-63533054 in the samples using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂, clearance) and the brain-to-plasma

concentration ratio.
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Caption: Workflow for in vivo pharmacokinetic studies.

In Vivo Behavioral Assessments
JNJ-63533054 has been evaluated in various behavioral models to probe the in vivo function

of GPR139.

Locomotor Activity:

Administer JNJ-63533054 (e.g., 3-30 mg/kg, p.o.) to rats.

Place the animals in an open-field arena equipped with photobeams to automatically

record horizontal and vertical movements.

Monitor activity for a specified duration (e.g., 1-2 hours).

JNJ-63533054 has been shown to induce a dose-dependent reduction in locomotor

activity in rats.

Anxiety and Despair Models:
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The compound has been tested in models such as the marble-burying test and elevated

plus maze for anxiety-like behavior, and the tail suspension test for despair-like behavior.

For instance, in the marble-burying test, JNJ-63533054 (10 mg/kg, p.o.) produced a small

anxiolytic-like effect.

Conclusion
JNJ-63533054 is a well-characterized, potent, and selective GPR139 agonist with excellent

drug-like properties, including oral bioavailability and brain penetrance. Its primary mechanism

of action is through the activation of the Gq/11 signaling pathway. The data and protocols

summarized in this guide provide a solid foundation for researchers and drug developers

interested in exploring the therapeutic potential of targeting GPR139 in various neurological

and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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